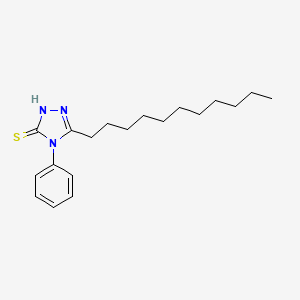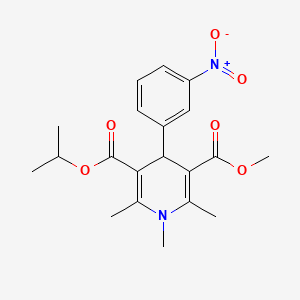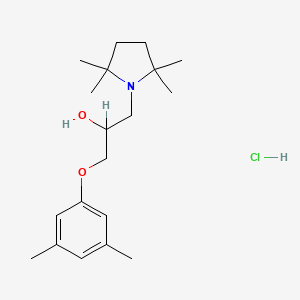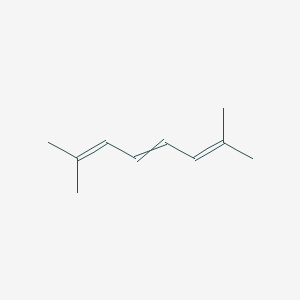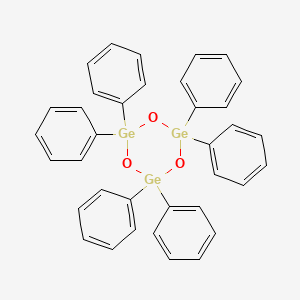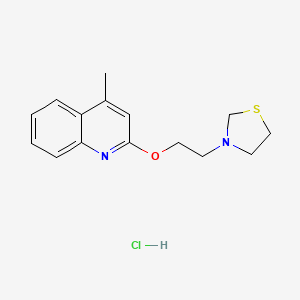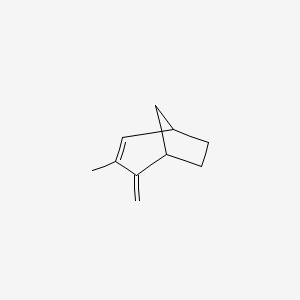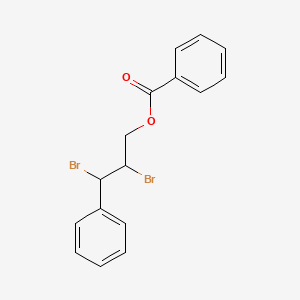
2,3-Dibromo-3-phenylpropyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-3-phenylpropyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two bromine atoms and a phenyl group attached to a propyl chain, which is further esterified with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-phenylpropyl benzoate typically involves the bromination of 3-phenylpropyl benzoate. The reaction is carried out using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-phenylpropyl benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction Reactions: The compound can be reduced to form 3-phenylpropyl benzoate by using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The phenyl group can undergo oxidation to form benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH₃) under mild conditions.
Reduction: Reduction reactions are carried out using strong reducing agents such as LiAlH₄ in anhydrous ether.
Major Products
Substitution: Products include hydroxylated or aminated derivatives.
Reduction: The major product is 3-phenylpropyl benzoate.
Oxidation: Products include benzoic acid derivatives.
Scientific Research Applications
2,3-Dibromo-3-phenylpropyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-phenylpropyl benzoate involves its interaction with molecular targets through its bromine atoms and phenyl group. The bromine atoms can participate in electrophilic reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can affect various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-3-phenylpropanoic acid
- 3-Phenylpropyl benzoate
- 2,3-Dibromo-3-phenylpropyl acetate
Uniqueness
2,3-Dibromo-3-phenylpropyl benzoate is unique due to its specific combination of bromine atoms and a phenyl group esterified with benzoic acid.
Properties
CAS No. |
40327-01-3 |
|---|---|
Molecular Formula |
C16H14Br2O2 |
Molecular Weight |
398.09 g/mol |
IUPAC Name |
(2,3-dibromo-3-phenylpropyl) benzoate |
InChI |
InChI=1S/C16H14Br2O2/c17-14(15(18)12-7-3-1-4-8-12)11-20-16(19)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI Key |
JJDWSNRLPFWNCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(COC(=O)C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


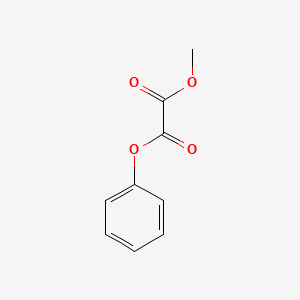
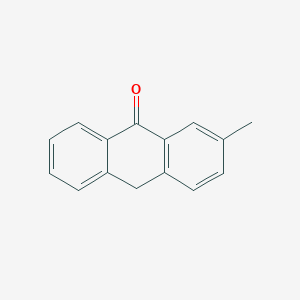
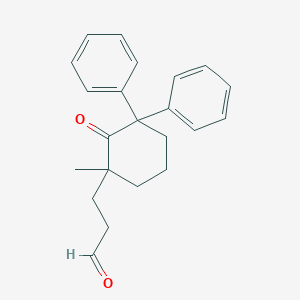
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
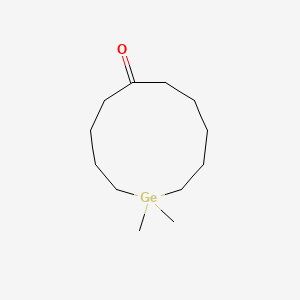

![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
